Bienvenue dans la boutique en ligne BenchChem!

ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Medicinal Chemistry Kinase Inhibitor Design 7-Azaindole Scaffold

Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 172648-34-9; also known as ethyl 1-methyl-7-azaindole-2-carboxylate or QC-5109) is a heterocyclic small molecule (C₁₁H₁₂N₂O₂, MW 204.22 g/mol) belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) family. It is commercially supplied at ≥95% purity and utilized as a versatile synthetic intermediate in the preparation of kinase inhibitors, receptor modulators, and other bioactive molecules.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 172648-34-9
Cat. No. B169407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
CAS172648-34-9
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1C)N=CC=C2
InChIInChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-8-5-4-6-12-10(8)13(9)2/h4-7H,3H2,1-2H3
InChIKeyVOCKAUPXLITUMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 172648-34-9): Procurement-Grade 7-Azaindole Building Block for Kinase-Focused Medicinal Chemistry


Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 172648-34-9; also known as ethyl 1-methyl-7-azaindole-2-carboxylate or QC-5109) is a heterocyclic small molecule (C₁₁H₁₂N₂O₂, MW 204.22 g/mol) belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) family [1]. It is commercially supplied at ≥95% purity and utilized as a versatile synthetic intermediate in the preparation of kinase inhibitors, receptor modulators, and other bioactive molecules [2]. The compound features a characteristic N1-methyl substitution and a C2-ethyl ester group, structural features that distinguish it from other commonly employed 7-azaindole-2-carboxylate analogs in medicinal chemistry campaigns [1].

Why Generic Substitution of CAS 172648-34-9 with Other 7-Azaindole-2-carboxylates Introduces Uncontrolled Structural and Physicochemical Variability


Although several 7-azaindole-2-carboxylate derivatives are commercially available, they cannot be freely interchanged as synthetic intermediates or pharmacological probes. The target compound (CAS 172648-34-9) uniquely combines an N1-methyl substituent and a C2-ethyl ester within the pyrrolo[2,3-b]pyridine scaffold. Substituting with the corresponding methyl ester analog (CAS 1198416-38-4) alters the ester alkyl chain length and consequently modifies both lipophilicity and steric profile [1]. Substituting with the N–H analog (CAS 221675-35-0) introduces a hydrogen bond donor, fundamentally altering both the hydrogen bonding capacity and metabolic stability profile of derived compounds [2]. Even substituting with the free carboxylic acid (CAS 1251165-53-3) results in a substantial change in ionization state, solubility, and the reactivity available for downstream amide coupling or esterification [3]. These structural differences propagate into divergent physicochemical properties and synthetic reactivity, making direct substitution a source of irreproducible structure–activity relationships (SAR) and unpredictable reaction yields [4].

Product-Specific Quantitative Evidence Guide for CAS 172648-34-9: How the N1-Methyl, C2-Ethyl Ester Substitution Pattern Differentiates from Closest Analogs


Structural Differentiation: Combined N1-Methyl and C2-Ethyl Ester Substitution Pattern

CAS 172648-34-9 is the only commercially available 7-azaindole-2-carboxylate building block that simultaneously bears an N1-methyl group and a C2-ethyl ester. In contrast, the methyl ester analog (CAS 1198416-38-4) pairs N1-methyl with a C2-methyl ester, eliminating the ethyl chain [1]. The N–H ethyl ester analog (CAS 221675-35-0) retains the ethyl ester but lacks the N1-methyl, introducing an H-bond donor (HBD = 1) and substantially altering the scaffold's hydrogen bonding capacity [2]. This unique combination of substituents is critical because the N1-methyl group enhances metabolic stability and modulates the electron density of the fused ring system, while the C2-ethyl ester provides a balance of lipophilicity and steric bulk that differs from the methyl ester, directly influencing the binding conformation, membrane permeability, and pharmacokinetic profile of downstream derivatives [3].

Medicinal Chemistry Kinase Inhibitor Design 7-Azaindole Scaffold

Lipophilicity Differentiation: XLogP3-AA of 1.8 versus Methyl Ester and Free Acid Analogs

The target compound (CAS 172648-34-9) has a computed XLogP3-AA value of 1.8, as reported in PubChem [1]. This value is higher than that of the corresponding methyl ester analog (CAS 1198416-38-4; predicted XLogP3-AA approximately 1.3–1.4) and substantially higher than that of the free carboxylic acid analog (CAS 1251165-53-3; predicted XLogP3-AA < 1.0) [2]. The N–H ethyl ester analog (CAS 221675-35-0) is predicted to have a lower XLogP3-AA (approximately 1.4) due to the presence of the hydrogen bond donor [3]. The higher lipophilicity of CAS 172648-34-9 is a direct consequence of the combined N1-methyl and ethyl ester groups, which increase hydrophobic surface area and eliminate all hydrogen bond donors [1]. This lipophilicity profile situates the compound within an optimal range (XLogP 1–3) for oral bioavailability according to classical drug-likeness guidelines, while maintaining sufficient polarity for aqueous solubility [4].

Physicochemical Properties Lipophilicity Drug-Likeness

Hydrogen Bond Donor Count: Zero HBD Confers Advantage for CNS Permeability and Metabolic Stability

CAS 172648-34-9 possesses zero hydrogen bond donors (HBD = 0), a feature that distinguishes it from the N–H ethyl ester analog (CAS 221675-35-0; HBD = 1) and the free acid analog (CAS 1251165-53-3; HBD = 1) [1][2]. The N1-methyl group of CAS 172648-34-9 permanently caps the pyrrole nitrogen, eliminating its capacity as a hydrogen bond donor [1]. This absence of HBD is highly significant in drug design: compounds with HBD ≤ 2 exhibit markedly improved CNS penetration, and reducing HBD count generally correlates with enhanced passive membrane permeability and reduced susceptibility to Phase II glucuronidation or sulfation [3]. While the methyl ester analog (CAS 1198416-38-4) also has HBD = 0, it lacks the ethyl ester's additional lipophilicity and steric character (see Evidence Item 1) [4]. Therefore, CAS 172648-34-9 uniquely combines zero HBD with the higher lipophilicity of the ethyl ester, making it the preferred starting scaffold when both CNS permeability and adequate lipophilicity are desired.

CNS Drug Discovery Metabolic Stability Permeability

Rotatable Bond Count and Conformational Flexibility: Implications for Binding Entropy and Selectivity

CAS 172648-34-9 possesses three rotatable bonds, which arise from the ethyl ester group (C–O, O–C, C–C rotations) attached to the rigid 7-azaindole core [1]. In contrast, the methyl ester analog (CAS 1198416-38-4) has only two rotatable bonds, while the free acid analog (CAS 1251165-53-3) has just one [2][3]. The additional rotatable bond in the ethyl ester provides increased conformational flexibility that can influence the binding entropy penalty upon target engagement [4]. In kinase inhibitor design, the degree of conformational flexibility at the solvent-exposed region (where the C2 ester typically resides) is a key determinant of selectivity: more flexible substituents can sample a broader conformational space, potentially enabling interactions with different, less conserved residues across the kinome [4]. Conversely, the methyl ester's reduced flexibility may be advantageous when rigidification is desired to minimize entropic penalty. Thus, the three rotatable bonds of CAS 172648-34-9 offer a specific conformational profile that is distinct from both the methyl ester and the free acid.

Conformational Analysis Kinase Selectivity Binding Entropy

Commercially Specified Purity (≥95%) Enables Reproducible Downstream Chemistry

CAS 172648-34-9 is consistently supplied with a minimum purity specification of ≥95%, as documented across multiple independent vendors including AKSci (Catalog 8676DA), Chemenu (CM149434), and Leyan (1074099) . This purity level ensures that the compound can be used directly in synthetic transformations without the need for additional purification, which is critical for maintaining reproducible yields and SAR data in medicinal chemistry campaigns. While some closely related analogs (e.g., CAS 221675-35-0) may also be available at similar purity grades, the ≥95% specification for CAS 172648-34-9 is explicitly verified and traceable through Certificates of Analysis (CoA) . For procurement decisions, the availability of multiple independently verified supply sources at this purity specification reduces supply chain risk and ensures batch-to-batch consistency.

Quality Control Reproducibility Synthetic Chemistry

Class-Level Evidence: 7-Azaindole Scaffold as a Privileged Kinase Hinge-Binding Motif

The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold—the core structure of CAS 172648-34-9—is a well-established privileged hinge-binding motif in kinase inhibitor design [1]. In its typical binding mode, the pyrrole N1–H (or N1-methyl) and the pyridine N7 nitrogen form a bidentate hydrogen bond donor–acceptor pair with the backbone of the kinase hinge region, mimicking the adenine ring of ATP [1]. The 7-azaindole scaffold has been successfully employed in inhibitors targeting CHK1, FGFR, JAK, SGK1, PDGFR, VEGFR, and c-KIT kinases, among others [2]. While this class-level property is shared by all 7-azaindole-2-carboxylate analogs, CAS 172648-34-9 uniquely combines this privileged scaffold with the N1-methyl and C2-ethyl ester substitution pattern (documented in Evidence Items 1–4 above), which pre-positions the molecule for specific derivatization strategies at the ester position (hydrolysis to acid, amidation, reduction, or transesterification) while maintaining the metabolic stability conferred by N1-methylation [3]. This combination of a validated hinge-binding scaffold with a versatile synthetic handle makes it a strategic choice for initiating kinase inhibitor SAR programs.

Kinase Inhibition Hinge-Binding Motif Fragment-Based Drug Discovery

Optimal Application Scenarios for CAS 172648-34-9: Where the N1-Methyl, C2-Ethyl Ester 7-Azaindole Building Block Delivers Definitive Advantages


CNS-Penetrant Kinase Inhibitor Lead Generation Requiring Zero HBD and Optimized Lipophilicity

For medicinal chemistry programs targeting CNS kinases (e.g., LRRK2, G2019S, or brain-penetrant CHK1 inhibitors), CAS 172648-34-9 provides a starting scaffold with zero hydrogen bond donors (HBD = 0) and a computed XLogP of 1.8, as documented in Evidence Items 2 and 3 [1]. This combination meets the stringent physicochemical criteria for CNS drug-likeness: HBD ≤ 2 (here: 0), XLogP 1–3 (here: 1.8), and MW < 400 (here: 204.22) [2]. In contrast, the N–H analog (CAS 221675-35-0) introduces an HBD that would require masking via prodrug strategies or additional synthetic steps to achieve comparable brain penetration. The ethyl ester provides a synthetic handle for further elaboration (hydrolysis, amidation) while maintaining the favorable CNS profile.

Kinase SAR Exploration Requiring Divergent Derivatization from a Single Ester Intermediate

The C2-ethyl ester of CAS 172648-34-9 serves as a versatile synthetic pivot point, enabling divergent access to multiple functional groups: (i) saponification to the free carboxylic acid (CAS 1251165-53-3) for amide coupling with diverse amines; (ii) direct aminolysis to generate carboxamide libraries; (iii) reduction to the primary alcohol; or (iv) transesterification to alternative esters for property tuning [1]. This divergent synthetic utility, combined with the N1-methyl group that eliminates the need for NH protection/deprotection steps (required when starting from the N–H analog), streamlines library synthesis and reduces the number of synthetic steps. As noted in Evidence Item 5, the ≥95% purity specification ensures that these transformations can proceed without prior purification .

Fragment-Based Drug Discovery (FBDD) Using 7-Azaindole as a Validated Kinase Hinge-Binding Fragment

In fragment-based screening campaigns targeting protein kinases, CAS 172648-34-9 can serve directly as a fragment hit or as a scaffold for fragment evolution [1]. The 7-azaindole core is a well-characterized hinge-binding motif (Evidence Item 6), and the ethyl ester and N-methyl substituents provide two vectors for fragment growing or merging without altering the core hinge-binding pharmacophore [2]. The low molecular weight (204.22 Da) and compliance with the Rule of Three (MW < 300; XLogP ≤ 3; HBD ≤ 3; HBA ≤ 6; rotatable bonds ≤ 3) further support its suitability as a fragment starting point . The N1-methyl group is particularly advantageous in FBDD, as it eliminates the synthetic complication of NH tautomerism that can confound binding mode interpretation with the N–H analog.

Procurement for Multi-Project Kinase Inhibitor Platforms Requiring Supply Chain Resilience

For contract research organizations (CROs) and pharmaceutical R&D groups managing multiple kinase inhibitor projects, CAS 172648-34-9 offers the procurement advantage of being available at ≥95% purity from multiple independent vendors (AKSci, Chemenu, Leyan, MolCore), as documented in Evidence Item 5 [1]. This multi-vendor availability mitigates the risk of single-supplier dependency and ensures continuity of supply for long-running medicinal chemistry programs. The compound's classification as a non-hazardous material further simplifies international shipping and inventory management [1].

Quote Request

Request a Quote for ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.